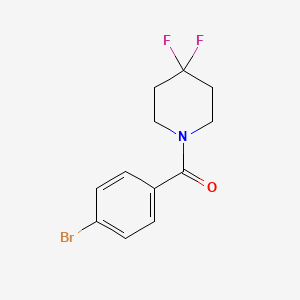

(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name designated as (4-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone. This nomenclature clearly indicates the presence of a brominated phenyl group at the para position, connected through a carbonyl linkage to a piperidine ring bearing two fluorine atoms at the 4-position. The compound is registered under Chemical Abstracts Service number 955406-30-1, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems recognize this compound through several synonymous designations, including 1-(4-bromobenzoyl)-4,4-difluoropiperidine and (4-bromophenyl)(4,4-difluoro-1-piperidinyl)methanone. The PubChem database assigns this compound the unique identifier CID 67317137, facilitating cross-referencing across multiple chemical databases and research platforms. The systematic classification places this molecule within the broader category of halogenated aromatic amides, specifically as a substituted benzamide derivative with fluorinated piperidine functionality.

The structural descriptor systems provide additional identification methods, with the Simplified Molecular Input Line Entry System notation recorded as C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)Br. The International Chemical Identifier string InChI=1S/C12H12BrF2NO/c13-10-3-1-9(2-4-10)11(17)16-7-5-12(14,15)6-8-16/h1-4H,5-8H2 provides a standardized machine-readable format for chemical structure representation. These systematic identifiers ensure accurate compound identification across diverse research applications and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C12H12BrF2NO represents the precise atomic composition of this compound, indicating a complex organic molecule containing twelve carbon atoms, twelve hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. The calculated molecular weight of 304.13 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass, with bromine contributing approximately 26.3% and fluorine atoms contributing 12.5% of the total molecular weight.

The elemental composition analysis reveals the significant impact of halogenation on the compound's physical properties. Carbon represents 47.38% of the molecular weight, while hydrogen contributes only 3.98%, indicating a relatively high degree of unsaturation and aromatic character. The nitrogen and oxygen atoms contribute 4.61% and 5.26% respectively, reflecting the presence of the amide functional group that serves as the central linking unit between the aromatic and heterocyclic components.

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 | 47.38 |

| Hydrogen | 12 | 1.008 | 12.096 | 3.98 |

| Bromine | 1 | 79.904 | 79.904 | 26.27 |

| Fluorine | 2 | 18.998 | 37.996 | 12.49 |

| Nitrogen | 1 | 14.007 | 14.007 | 4.61 |

| Oxygen | 1 | 15.999 | 15.999 | 5.26 |

The molecular weight distribution demonstrates the substantial influence of halogen substitution on the compound's mass spectrometric behavior and chromatographic properties. The presence of bromine and fluorine atoms creates distinctive isotopic patterns that facilitate analytical identification and quantification procedures.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for this compound remains limited in the available literature, X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular conformations. X-ray crystallography provides critical insights into atomic positions, bond lengths, bond angles, and intermolecular interactions that govern crystal packing and stability. The technique involves mounting crystals in intense X-ray beams and measuring the angles and intensities of diffracted radiation to produce three-dimensional electron density maps.

For compounds containing halogenated aromatic systems coupled with fluorinated piperidine rings, crystallographic studies typically reveal characteristic conformational preferences. The 4-bromophenyl group generally adopts a planar configuration, while the 4,4-difluoropiperidine ring exhibits a chair conformation with the fluorine atoms occupying axial or equatorial positions depending on thermodynamic stability considerations. The carbonyl linkage between these two structural units creates a partial barrier to rotation, influencing the overall molecular geometry and potential crystal packing arrangements.

Recent advances in X-ray crystallographic methods have enabled structure determination at increasingly high resolution, with imaging scaffolds and protein cage technologies facilitating analysis of complex molecular assemblies. The crystallographic analysis of similar halogenated compounds has demonstrated the importance of halogen bonding interactions in determining crystal structure stability and molecular recognition properties. For this compound, the bromine atom likely participates in halogen bonding interactions, while the fluorine atoms contribute to both intramolecular and intermolecular stabilization through weak hydrogen bonding and dipolar interactions.

The three-dimensional conformational analysis would be expected to reveal the preferred orientation of the bromophenyl ring relative to the difluoropiperidine moiety, with implications for molecular recognition and biological activity. Computational modeling studies suggest that the carbonyl oxygen atom and the piperidine nitrogen atom can engage in hydrogen bonding interactions that influence the overall molecular conformation and crystal packing behavior.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon environments. The aromatic proton signals from the 4-bromophenyl group typically appear in the 7.0-8.0 parts per million region of the proton Nuclear Magnetic Resonance spectrum, with characteristic coupling patterns reflecting the para-disubstitution pattern. The piperidine ring protons generate complex multiplets in the aliphatic region between 1.5-4.0 parts per million, with the alpha-carbon protons adjacent to nitrogen showing distinctive chemical shift patterns influenced by the electron-withdrawing effects of the attached fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers particularly valuable structural information for this compound, as the two fluorine atoms at the 4-position of the piperidine ring generate characteristic signals that provide insights into conformational dynamics and electronic environments. The fluorine atoms typically exhibit chemical shifts in the range of -80 to -120 parts per million relative to trichlorofluoromethane, with coupling patterns that reflect their relationship to adjacent carbon and hydrogen atoms. The geminal fluorine-fluorine coupling and vicinal fluorine-hydrogen coupling constants provide detailed information about the piperidine ring conformation and dynamics.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the complete carbon framework of the molecule, with the carbonyl carbon typically appearing around 165-175 parts per million, reflecting the characteristic chemical shift of aromatic amide functional groups. The aromatic carbons generate signals in the 120-140 parts per million region, while the piperidine carbons appear in the aliphatic region with distinctive chemical shifts influenced by the attached fluorine atoms. The carbon bearing the two fluorine atoms exhibits characteristic quartet splitting due to carbon-fluorine coupling, providing unambiguous identification of the difluorinated position.

Infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies, with the carbonyl stretch typically appearing around 1650-1680 wavenumbers, indicating the presence of an aromatic amide linkage. The carbon-fluorine stretching vibrations generate strong absorption bands in the 1000-1300 wavenumber region, while aromatic carbon-carbon stretches appear around 1500-1600 wavenumbers. Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information, with the molecular ion peak at mass-to-charge ratio 304 and characteristic fragmentation involving loss of the bromophenyl group or the difluoropiperidine moiety.

Comparative Analysis with Related Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals important structure-property relationships that influence both chemical behavior and biological activity. The closely related compound (4-Bromophenyl)(piperazin-1-yl)methanone, with molecular formula C11H13BrN2O and molecular weight 269.14 grams per mole, lacks the fluorine substituents and contains an additional nitrogen atom in the six-membered ring. This structural difference significantly impacts the electronic properties and conformational preferences of the two molecules.

The presence of fluorine atoms in the 4,4-difluoropiperidine derivative substantially alters the electron density distribution and conformational flexibility compared to non-fluorinated analogs. Research has demonstrated that fluorinated piperidine derivatives exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The 4,4-difluoropiperidine moiety has shown particular significance in medicinal chemistry applications, with studies indicating improved potency in various biological assays.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Electronic Properties |

|---|---|---|---|---|

| This compound | C12H12BrF2NO | 304.13 | 4-Bromophenyl, 4,4-difluoropiperidine | Enhanced lipophilicity, electron-withdrawing |

| (4-Bromophenyl)(piperazin-1-yl)methanone | C11H13BrN2O | 269.14 | 4-Bromophenyl, piperazine | Additional nitrogen, hydrogen bonding capacity |

| 1-(4-bromobenzoyl)piperidine-4-carboxylic acid | C13H14BrNO3 | 312.16 | 4-Bromophenyl, carboxylic acid | Increased polarity, ionizable group |

The structural comparison extends to related thiophene derivatives such as (4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone, which substitutes the phenyl ring with a thiophene heterocycle. This modification introduces sulfur into the aromatic system, altering both electronic properties and potential biological interactions while maintaining the same difluoropiperidine moiety. The molecular weight of 310.16 grams per mole reflects the substitution of sulfur for a carbon-hydrogen unit in the aromatic ring.

Patent literature describes extensive families of 4,4-difluoropiperidine compounds with various aromatic substituents, demonstrating the versatility of this structural motif in pharmaceutical applications. These compounds exhibit diverse biological activities, with the fluorinated piperidine core providing a common structural framework that enhances drug-like properties. The comparative analysis reveals that halogen substitution patterns on the aromatic ring significantly influence both chemical reactivity and biological activity, with bromine substitution typically providing enhanced binding affinity compared to other halogen substituents.

The conformational analysis of related piperidine derivatives indicates that the 4,4-difluoro substitution pattern creates a relatively rigid ring system with restricted conformational flexibility. This rigidity contrasts with simple piperidine derivatives that exhibit rapid ring inversion and multiple accessible conformations. The electronic effects of the fluorine atoms also influence the basicity of the piperidine nitrogen, typically reducing the pKa value compared to non-fluorinated analogs and affecting protonation behavior under physiological conditions.

Propriétés

IUPAC Name |

(4-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF2NO/c13-10-3-1-9(2-4-10)11(17)16-7-5-12(14,15)6-8-16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQQXJQRTUMDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218968 | |

| Record name | (4-Bromophenyl)(4,4-difluoro-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955406-30-1 | |

| Record name | (4-Bromophenyl)(4,4-difluoro-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(4,4-difluoro-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

N-Alkylation Method Using Halogenated Precursors

A standard method involves reacting an amine derivative (4,4-difluoropiperidine) with a 4-bromobenzoyl halide (such as 4-bromobenzoyl chloride) or an organic sulfonate derivative under basic conditions.

-

- Amine derivative (4,4-difluoropiperidine)

- 4-Bromobenzoyl chloride or equivalent leaving group compound

- Base: potassium carbonate, triethylamine, or sodium hydride

- Solvent: inert solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene, or acetonitrile

- Temperature: cooling or reflux depending on reactivity

-

- The amine and acyl halide are mixed in the presence of the base in an inert solvent.

- The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl halide, forming the ketone linkage.

- The reaction mixture is stirred at controlled temperature until completion.

- Work-up involves aqueous extraction, washing, drying, and purification.

This approach is supported by patent EP 1 481 977 A1, which describes similar nitrogen-containing heterocyclic compound syntheses via N-alkylation with halogenated or sulfonated precursors.

Use of Protected Piperidine Derivatives

Protection strategies, such as tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen, are often employed to improve selectivity and yield during synthesis steps.

Example: Synthesis of 4-bromo-piperidine-1-carboxylic acid tert-butyl ester (Boc-protected 4-bromopiperidine) is achieved by reacting 4-bromopiperidine hydrobromide salt with di-tert-butyl dicarbonate in dichloromethane at low temperature (0–20°C) using bases like N,N-diisopropylethylamine or triethylamine.

This intermediate can then be deprotected and further reacted to introduce the difluoropiperidinyl ketone functionality.

Reduction and Functional Group Transformations

For related intermediates, reduction steps using borane-tetrahydrofuran complex (BH3·THF) have been reported to convert ketones or esters to corresponding amines or alcohols, which can then be further functionalized.

Typical Reaction Conditions and Yields

Purification and Characterization

Purification of the final product is typically performed by standard organic work-up procedures including:

- Extraction with dichloromethane or ethyl acetate

- Washing with aqueous acid/base and brine solutions

- Drying over anhydrous sodium sulfate

- Concentration under reduced pressure

- Chromatographic purification if necessary

Characterization is confirmed by NMR spectroscopy, mass spectrometry, and purity analysis. Commercial suppliers report a purity of approximately 95% for the compound.

Summary of Key Research Findings

- The compound is efficiently synthesized by N-alkylation of 4,4-difluoropiperidine with 4-bromobenzoyl derivatives under mild to moderate conditions.

- Use of protected piperidine intermediates (e.g., Boc-protected) enhances reaction control and yield.

- Borane reduction and other functional group transformations facilitate intermediate preparation.

- The reaction conditions (solvent, base, temperature) critically influence yield and purity.

- The methods are scalable and suitable for industrial production with yields typically above 80%.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention due to its potential pharmacological properties . Research indicates that piperidine derivatives often interact with neurotransmitter receptors, which can lead to therapeutic effects for neurological disorders. The presence of fluorine atoms in the difluoropiperidine moiety enhances metabolic stability and bioactivity, making it a promising candidate for drug development.

Key Applications:

- Neurological Disorders : Compounds similar to (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone have shown potential in treating conditions such as depression and anxiety by modulating neurotransmitter activity.

- Anti-inflammatory and Analgesic Properties : The compound may exhibit anti-inflammatory effects, which are crucial for developing pain management therapies.

- Antimicrobial Activity : Preliminary studies suggest that this compound could have antimicrobial properties, making it relevant in the development of new antibiotics.

Structure-Activity Relationship (SAR) Studies

The unique combination of halogen substitutions in this compound allows for extensive SAR studies. These studies help identify how modifications to the chemical structure can influence biological activity and binding affinity to specific receptors.

Computational Studies

Recent advancements in computational chemistry have allowed for molecular docking studies that predict how this compound interacts with various biological targets. These studies are essential for understanding the compound's mechanism of action and potential side effects.

Case Study 1: Neurotransmitter Interaction

A study published in a peer-reviewed journal explored the interaction of this compound with serotonin receptors. It was found that modifications to the piperidine ring significantly altered receptor binding affinity, suggesting that this compound could be optimized for enhanced therapeutic efficacy against mood disorders.

Case Study 2: Anti-inflammatory Activity

In another research article, this compound was tested for its anti-inflammatory properties using animal models. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Ring Variations

Piperidine vs. Pyrrolidine Derivatives

- (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1) Structure: Replaces the 4,4-difluoropiperidine with a five-membered pyrrolidine ring. Properties: Reduced steric hindrance and increased flexibility due to the smaller ring. Molecular weight = 254.12 g/mol, lower than the target compound (estimated ~305 g/mol). Applications: Used as an intermediate in organic synthesis and pharmaceutical chemistry, but lacks the fluorination that enhances metabolic stability .

- (4-Bromophenyl)(piperidin-1-yl)methanone (CAS 746550-66-3) Structure: Non-fluorinated piperidine ring. Properties: Higher basicity compared to the difluorinated analog. Demonstrates reactivity in desaturation reactions, forming enamides (e.g., in FeCl2/NaI-mediated oxidative processes) .

Fluorinated vs. Non-Fluorinated Piperidines

- (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone (CAS 1643918-60-8) Structure: Pyridine replaces the bromophenyl group. Properties: Molecular weight = 305.12 g/mol.

- Cyclopropyl-[4-[4-(4,4-dimethylcyclohexen-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone Structure: Features a 4,4-dimethylcyclohexene instead of difluoropiperidine. Biological Activity: IC50 = 13–112 nM against aldehyde dehydrogenase 1A1 (ALDH1A1), significantly more potent than its difluoropiperidine analog (IC50 = 2330–57000 nM) .

Functional Group Modifications

Ketone vs. Enamide Derivatives

- (4-Bromophenyl)(3,4-dihydropyridin-1(2H)-yl)methanone (2d) Structure: Generated via desaturation of (4-Bromophenyl)(piperidin-1-yl)methanone. Applications: Enamides are valuable in catalysis and drug design, but the absence of fluorine reduces stability compared to the target compound .

Complex Fluorinated Scaffolds

- (R)-(3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone Structure: Combines difluoropiperidine with a fused heterocyclic system. Properties: Molecular weight = 389 g/mol. Used in kinase inhibition studies, highlighting the role of fluorinated piperidines in enhancing target selectivity .

Activité Biologique

(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone, with the molecular formula C12H12BrF2N and a molecular weight of 304.13 g/mol, is a synthetic organic compound notable for its unique structural features. This compound comprises a bromophenyl group and a difluoropiperidine moiety linked by a carbonyl group. The structural arrangement suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems.

Structural Characteristics

The compound's structure can be represented as follows:

- Bromophenyl Group : A phenyl ring substituted with a bromine atom at the para position.

- Difluoropiperidine Moiety : A piperidine ring with two fluorine atoms at the 4-position.

This configuration is significant as it may influence the compound's biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in neuropharmacology. The presence of halogens like bromine and fluorine is known to enhance metabolic stability and bioactivity.

Potential Pharmacological Effects

- Neurotransmitter Receptor Interaction : Compounds with piperidine structures often interact with neurotransmitter receptors, which may lead to therapeutic effects in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory and analgesic activities, although specific data on this compound remains limited.

- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of protein targets involved in cell cycle regulation.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may modulate the activity of specific enzymes or receptors within biological systems. Molecular docking studies indicate that it could effectively bind to various biological targets, influencing their function.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-2-(difluoromethyl)piperidine | Contains a difluoromethyl substituent | Enhanced lipophilicity due to difluoromethyl group |

| 4-(Trifluoromethyl)phenylpiperidine | Trifluoromethyl substitution on the phenyl ring | Stronger electron-withdrawing effect |

| 4-(Chlorophenyl)(piperidin-1-yl)methanone | Chlorine instead of bromine on the phenyl ring | Different halogen may affect biological activity |

The unique combination of halogen substitutions in this compound offers distinct chemical and biological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structure of (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone, and how are they applied?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons from the bromophenyl group and methylene groups in the piperidine ring).

- 19F NMR : Confirm the presence and equivalence of fluorine atoms at the 4,4-positions of the piperidine ring.

- Mass Spectrometry (MS) : Validate molecular weight and isotopic patterns from bromine.

- IR Spectroscopy : Detect the carbonyl stretch (~1650–1750 cm⁻¹) of the ketone group.

- HPLC-DAD : Assess purity and quantify impurities using diode array detection (DAD) .

Q. What synthetic routes are commonly employed to prepare aryl ketones like this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 4-bromobenzoyl chloride with 4,4-difluoropiperidine in the presence of a Lewis acid (e.g., AlCl₃).

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with a boronic acid derivative and a pre-formed piperidinyl ketone intermediate.

- Oxidation of Secondary Alcohols : Convert a precursor alcohol (e.g., 4-bromophenyl-(4,4-difluoropiperidin-1-yl)methanol) to the ketone using oxidizing agents like PCC or Dess-Martin periodinane .

Q. What safety protocols are critical when handling brominated and fluorinated intermediates?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile fluorine-containing reagents.

- Employ glove boxes or Schlenk techniques for air-sensitive reactions.

- Neutralize bromine waste with sodium thiosulfate to prevent explosive byproducts .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to introduce the 4-bromophenyl group?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance reactivity.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.

- Temperature Control : Conduct reactions at 80–100°C to balance reaction rate and side-product formation.

- Monitoring : Track progress via TLC or in situ NMR to identify bottlenecks .

Q. What strategies ensure regioselective difluorination at the 4,4-positions of the piperidine ring?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® or NFSI in non-polar solvents to target electron-rich carbons.

- Ring-Opening/Reclosure : Temporarily open the piperidine ring, fluorinate the linear intermediate, and re-close the ring under basic conditions.

- Protecting Groups : Shield reactive sites (e.g., amine groups) to direct fluorination to desired positions .

Q. How can computational methods predict the conformational stability of the difluoropiperidine ring?

- Methodological Answer :

- DFT Calculations : Analyze energy barriers for ring puckering using Gaussian or ORCA software.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on ring conformation.

- MD Simulations : Track dynamic behavior in explicit solvents (e.g., water, DMSO) to identify dominant conformers .

Q. How should researchers resolve contradictory data on the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Parameter Screening : Vary solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to isolate optimal conditions.

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates and identify intermediates.

- Isotopic Labeling : Introduce 18O or 19F labels to trace mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.